3-(4-Chlorophenyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-Chlorophenyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorophenyl and fluorophenoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazides with thiocarbonyl compounds, followed by the introduction of the chlorophenyl and fluorophenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as triethylamine or potassium carbonate, and solvents like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[4,3-a]pyridine
- 3-(4-Chlorophenyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[4,3-b]pyrimidine
Uniqueness
3-(4-Chlorophenyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific structural features, such as the presence of both chlorophenyl and fluorophenoxy groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.
Properties
CAS No. |
895332-99-7 |
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Molecular Formula |
C16H10ClFN4OS |
Molecular Weight |
360.8g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10ClFN4OS/c17-11-3-1-10(2-4-11)15-19-20-16-22(15)21-14(24-16)9-23-13-7-5-12(18)6-8-13/h1-8H,9H2 |
InChI Key |
LARAMYZPMAVDOV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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